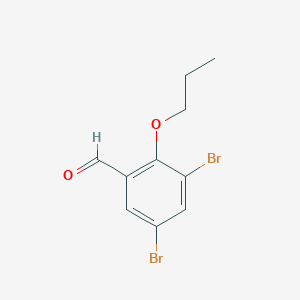

3,5-Dibromo-2-propoxybenzaldehyde

Description

Overview of Benzaldehyde (B42025) Derivatives in Organic Synthesis

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic chemistry. The aldehyde functional group is a key participant in a wide array of chemical transformations, including nucleophilic additions, condensations (such as the Aldol and Knoevenagel reactions), and oxidations/reductions. This reactivity allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, making benzaldehyde derivatives indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and polymers. The aromatic ring of benzaldehyde can be functionalized with various substituents, which in turn modulate the reactivity of the aldehyde group and provide additional sites for chemical modification.

The Role of Halogenation in Modifying Reactivity and Utility of Aromatic Aldehydes

The introduction of halogen atoms onto the aromatic ring of benzaldehyde has profound effects on the molecule's electronic properties and reactivity. Halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution. nih.gov This deactivation means that harsher conditions are often required for reactions like nitration or further halogenation compared to unsubstituted benzene (B151609). nih.gov

However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R or +M effect). While this resonance effect is generally weaker than the inductive effect for halogens, it plays a crucial role in directing incoming electrophiles to the ortho and para positions. In the context of the aldehyde group, which is itself a deactivating, meta-directing group, the interplay of these electronic effects can lead to complex regiochemical outcomes in substitution reactions. jocpr.com Furthermore, the presence of halogens provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming new carbon-carbon bonds and are of immense importance in modern synthetic chemistry.

Structural and Chemical Context of 3,5-Dibromo-2-propoxybenzaldehyde

This compound is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzene ring bearing an aldehyde group, two bromine atoms at positions 3 and 5, and a propoxy group (-OCH2CH2CH3) at position 2. The systematic positioning of these functional groups dictates its chemical behavior.

The two bromine atoms, being strongly electron-withdrawing, significantly decrease the electron density of the aromatic ring. The propoxy group, on the other hand, is an activating group due to the electron-donating resonance effect of the oxygen atom's lone pairs, which is stronger than its inductive withdrawal. This group directs electrophilic attack to the ortho and para positions relative to itself. In this specific molecule, the positions para to the propoxy group (position 5) and one of the ortho positions (position 3) are already occupied by bromine atoms.

The aldehyde group is a deactivating group and directs incoming electrophiles to the meta position. The interplay of these electronic influences makes further electrophilic aromatic substitution on the ring challenging and highly regioselective. The aldehyde functionality itself remains a site of high reactivity, susceptible to nucleophilic attack. The propoxy group is generally stable, though the ether linkage can be cleaved under harsh acidic conditions.

The likely precursor for the synthesis of this compound is 3,5-Dibromo-2-hydroxybenzaldehyde, also known as 3,5-Dibromosalicylaldehyde (B1199182). researchgate.netnist.govnih.govmatrix-fine-chemicals.com The synthesis would likely proceed via a Williamson ether synthesis, where the phenolic proton of 3,5-Dibromosalicylaldehyde is removed by a base, and the resulting phenoxide attacks a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). A similar synthesis has been reported for the analogous compound, 3,5-DIBROMO-2-ETHOXYBENZALDEHYDE, using bromoethane (B45996) and potassium carbonate in N,N-dimethylformamide. chemicalbook.com

While specific experimental data for this compound is not widely available in the public domain, its properties can be inferred from its structure and comparison to similar compounds like 3,5-dibromo-2-methoxybenzaldehyde (B1348097) and 4-propoxybenzaldehyde. uni.lunist.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 3,5-Dibromo-2-hydroxybenzaldehyde nist.gov | 4-Propoxybenzaldehyde nist.gov | 3,5-dibromo-2-methoxybenzaldehyde uni.lu |

| Molecular Formula | C10H10Br2O2 | C7H4Br2O2 | C10H12O2 | C8H6Br2O2 |

| Molecular Weight | 322.0 g/mol | 279.91 g/mol | 164.20 g/mol | 293.94 g/mol |

| Appearance | Likely a solid at room temperature | Crystalline solid researchgate.net | Liquid or low-melting solid | Solid |

| Key Functional Groups | Aldehyde, Ether, Aryl Bromide | Aldehyde, Phenol (B47542), Aryl Bromide | Aldehyde, Ether | Aldehyde, Ether, Aryl Bromide |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQDISBTCKQRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 2 Propoxybenzaldehyde

Retrosynthetic Analysis of 3,5-Dibromo-2-propoxybenzaldehyde

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials.

The primary disconnections for this compound involve the carbon-oxygen bond of the propoxy ether and the carbon-bromine bonds. Two main retrosynthetic routes can be envisioned:

Route A: Etherification as the final step. This approach involves the disconnection of the propoxy group, leading to the key intermediate 3,5-Dibromo-2-hydroxybenzaldehyde (also known as 3,5-Dibromosalicylaldehyde) and a propyl halide. This is often the more favored route as the phenolic hydroxyl group can be used to direct the bromination to the ortho and para positions.

Route B: Bromination as the final step. This route disconnects the bromine atoms, suggesting 2-propoxybenzaldehyde (B1295663) as the immediate precursor. This pathway relies on the directing effects of the propoxy and aldehyde groups to achieve the desired 3,5-dibromination pattern.

Further deconstruction of these primary precursors leads to simpler starting materials. For instance, 3,5-Dibromo-2-hydroxybenzaldehyde can be traced back to salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) . lookchem.comresearchgate.net Similarly, 2-propoxybenzaldehyde can be synthesized from salicylaldehyde and a propyl halide.

| Target Molecule | Key Precursor(s) | Starting Material(s) |

| This compound | 3,5-Dibromo-2-hydroxybenzaldehyde, 1-Bromopropane (B46711) | Salicylaldehyde, 1-Bromopropane |

| This compound | 2-Propoxybenzaldehyde | Salicylaldehyde, 1-Bromopropane |

Direct and Stepwise Bromination Strategies

The introduction of two bromine atoms at the C3 and C5 positions of the benzaldehyde (B42025) ring requires careful consideration of the directing effects of the existing substituents.

The hydroxyl group in salicylaldehyde is a strongly activating, ortho-, para-directing group. brainly.comdoubtnut.comdoubtnut.com This makes the synthesis of 3,5-dibromo-2-hydroxybenzaldehyde from salicylaldehyde a feasible process. The hydroxyl group directs the incoming electrophiles (bromine) to the positions ortho and para to it. Since the para position (C5) and one ortho position (C3) are available, dibromination can be achieved. A patent describes the synthesis of 5-bromosalicylaldehyde (B98134) by reacting salicylaldehyde with liquid bromine in carbon tetrachloride. google.com Further bromination would yield the 3,5-dibromo derivative.

Conversely, the aldehyde group is a deactivating, meta-directing group. masterorganicchemistry.comumass.edu In 2-propoxybenzaldehyde, the propoxy group is an activating, ortho-, para-director. brainly.comnsf.gov The two groups thus have conflicting directing effects. The strongly activating nature of the propoxy group would likely dominate, favoring bromination at the para-position (C5) and the other ortho-position (C3). However, the deactivating nature of the aldehyde group can make the reaction sluggish and may require specific catalysts or conditions to achieve the desired regioselectivity. Studies on the bromination of alkoxybenzenes show a higher reactivity at the para-position compared to the ortho-positions. nsf.gov

To circumvent the complexities of competing directing effects or potential side reactions involving the aldehyde functionality during bromination, a protecting group strategy can be employed. The hydroxyl group of salicylaldehyde can be protected, for example, as an acetate (B1210297) ester. A patented method describes the preparation of 2-(acetoxy)-benzaldehyde from salicylaldehyde and acetic anhydride (B1165640) or acetyl chloride. patsnap.com Following protection, bromination would be carried out, and subsequent deprotection would yield the desired brominated salicylaldehyde. However, the acetyl group is less activating than a hydroxyl group, which could affect the efficiency of the bromination step.

Etherification Reactions for Propoxy Introduction

The formation of the propoxy ether linkage is a critical step in the synthesis of this compound, most commonly achieved through the Williamson ether synthesis.

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide. byjus.commasterorganicchemistry.comlibretexts.orgyoutube.comorganicchemistrytutor.com In the context of synthesizing this compound, the phenolic precursor, 3,5-Dibromo-2-hydroxybenzaldehyde, is treated with a base to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with a propyl halide, such as 1-bromopropane or 1-iodopropane, to yield the target ether.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, with a base such as potassium carbonate or sodium hydride. byjus.com The temperature for such reactions generally ranges from 50-100 °C, with reaction times of 1-8 hours. byjus.com The choice of a primary alkyl halide like 1-bromopropane is crucial to favor the SN2 mechanism and avoid elimination side reactions that can occur with secondary or tertiary halides. masterorganicchemistry.comyoutube.com

| Phenolic Precursor | Alkylating Agent | Base | Solvent | Typical Conditions |

| 3,5-Dibromo-2-hydroxybenzaldehyde | 1-Bromopropane | K₂CO₃ | DMF | 50-100 °C, 1-8 h |

| 3,5-Dibromo-2-hydroxybenzaldehyde | 1-Iodopropane | NaH | Acetonitrile | Room Temp to 80 °C |

Optimization of Alkylation Conditions (e.g., Solvent, Base, Temperature)

The alkylation of the hydroxyl group in a precursor like 3,5-dibromo-2-hydroxybenzaldehyde is a critical step in the synthesis of the target compound. The efficiency of this O-alkylation reaction is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, base, and temperature.

The selection of an appropriate solvent is crucial as it influences the solubility of the reactants and the reactivity of the nucleophile. Aprotic polar solvents such as dimethylformamide (DMF) are often favored. For instance, in the alkylation of a similar phenolic compound, using DMF as the solvent with sodium hydride (NaH) as the base at temperatures ranging from 0 °C to room temperature resulted in a high yield of 85%. researchgate.net Further optimization by adjusting the equivalents of the alkylating agent in DMF can lead to even higher yields, reaching up to 93%. researchgate.net

The choice of base is another determining factor. Strong bases like sodium hydride (NaH) are commonly used to deprotonate the phenolic hydroxyl group, generating a more potent nucleophile. The amount of base used is also critical; a slight excess is often employed to ensure complete deprotonation.

Temperature plays a significant role in controlling the reaction rate and minimizing side reactions. The reaction is often initiated at a lower temperature, such as 0 °C, and then gradually warmed to room temperature to ensure a controlled reaction. researchgate.net

The table below summarizes the optimization of alkylation conditions for a model reaction, highlighting the impact of different parameters on the yield.

Table 1: Optimization of Alkylation Conditions

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaH (1.2) | THF | 0 to RT | 75 |

| 2 | K2CO3 (2.0) | Acetone (B3395972) | Reflux | 60 |

| 3 | NaH (1.5) | DMF | 0 to RT | 93 |

This table is a representative example based on general principles of alkylation reactions and the provided search results.

Formylation Reactions for Aldehyde Moiety Introduction

The introduction of the aldehyde (formyl) group onto the aromatic ring is a key transformation in the synthesis of this compound. Several classical and modern formylation methods can be employed.

Vilsmeier-Haack Formylation in Dibromo-Substituted Systems

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgijpcbs.comcambridge.org The reaction utilizes a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the Vilsmeier reagent, a chloroiminium salt. chemistrysteps.comwikipedia.org This electrophilic species then attacks the activated aromatic ring. cambridge.org

For a dibromo-substituted system like 1,3-dibromo-2-propoxybenzene, the Vilsmeier-Haack reaction would be a viable approach. The propoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, directing the formylation to the ortho and para positions. Given the substitution pattern, the formyl group would be introduced at the position ortho to the propoxy group. The reaction is generally mild and efficient for activated substrates. ijpcbs.com

Other Formylation Approaches (e.g., Grignard-based, Gattermann-Koch)

Other formylation methods can also be considered for the synthesis of this compound.

Grignard-based Formylation: This approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with a formylating agent. wikipedia.org For instance, 3,5-dibromo-1-iodo-2-propoxybenzene could be converted to the corresponding Grignard reagent, which is then treated with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group. wikipedia.orgthieme-connect.de The success of this method depends on the chemoselective formation of the Grignard reagent without interfering with the bromo substituents. The use of organolithium reagents as an alternative to Grignard reagents is also a common variation. wikipedia.org

Gattermann-Koch Reaction: The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride. vaia.comwikipedia.orgorgosolver.comyoutube.com This method is typically suitable for simple aromatic hydrocarbons and may not be ideal for substrates with sensitive functional groups. wikipedia.org The harsh conditions and the instability of the formyl chloride intermediate, which is generated in situ, are notable challenges. libretexts.org

Multi-step Convergent and Linear Synthesis Pathways

The synthesis of this compound can be designed using either a linear or a convergent strategy, each with its own advantages.

Coupling Reactions Involving Halogenated Aromatic Precursors

Convergent strategies often involve the use of coupling reactions to assemble the final molecule from more complex fragments. While direct coupling to form the aldehyde is less common, a related approach could involve the synthesis of a key intermediate via a coupling reaction. For example, a suitably substituted aryl boronic acid could be coupled with a halogenated precursor under Suzuki coupling conditions. However, a more direct application of coupling reactions in this context might involve the synthesis of a precursor to the aldehyde. For instance, a cross-coupling reaction could be used to introduce an alkyl or aryl group to a pre-functionalized benzaldehyde derivative. acs.orgacs.org More relevant to this synthesis, a halogenated aromatic precursor could be converted to an organometallic species which then undergoes formylation as described in the Grignard-based approach.

Process Optimization and Scalability Considerations

The industrial-scale production of this compound necessitates a focus on process optimization to maximize yield and ensure the highest possible purity of the final product. These considerations are crucial for the economic viability and efficiency of the manufacturing process.

The synthesis of a related compound, 2-amino-3,5-dibromobenzaldehyde, highlights the importance of reagent selection and reaction conditions in maximizing yield. In one patented method, the bromination of 2-aminobenzaldehyde (B1207257) derivatives and subsequent reduction steps were optimized to achieve yields of up to 81.6% for the intermediate and 75% for the final product. google.com This suggests that a meticulous selection of brominating agents and control of reaction temperature are critical for high-yield synthesis of the dibrominated aromatic core.

For the propoxylation step, which involves the Williamson ether synthesis, the choice of base and solvent is paramount. A general method for the synthesis of 3-propoxybenzaldehyde (B1271455) from 3-hydroxybenzaldehyde (B18108) reports a yield of 88% using potassium carbonate as the base and N,N-dimethyl-formamide (DMF) as the solvent. chemicalbook.com This reaction, conducted at room temperature for 36 hours, demonstrates that a non-aqueous, polar aprotic solvent in the presence of a moderately strong base can effectively drive the reaction towards completion.

Further yield enhancement can be explored by investigating different alkylating agents, such as 1-iodopropane, which is more reactive than 1-bromopropane, potentially leading to shorter reaction times and higher conversion rates. Additionally, the use of phase-transfer catalysts could be beneficial in biphasic reaction systems, improving the interaction between the phenoxide salt and the propyl halide, thereby increasing the reaction rate and yield.

Table 1: Illustrative Reaction Conditions and Yields for Analogous Syntheses

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methyl anthranilate | 5,6-dibromo-2-amino-oil of Niobe | Tribromide-N-methyl-N-normal-butyl imidazoles, 60°C, 3h | 81.6 | google.com |

| 5,6-dibromo-2-amino-oil of Niobe | 3,5-dibromo-2-aminobenzaldehyde | NaBH3, Anhydrous methanol, 0°C, 8h | 75 | google.com |

| 3-Hydroxybenzaldehyde | 3-Propoxybenzaldehyde | 1-Bromopropane, K2CO3, DMF, 20°C, 36h | 88 | chemicalbook.com |

Achieving a high purity profile for this compound is essential, particularly for its potential use in further chemical synthesis where impurities can lead to unwanted side reactions and lower yields of the desired final product.

The primary impurities in the synthesis of this compound can arise from incomplete bromination, over-bromination, or side reactions during the propoxylation step. The purification of the intermediate, 3,5-dibromo-2-hydroxybenzaldehyde, is a critical step. Recrystallization is a common and effective method for purifying such aromatic aldehydes. For instance, in the synthesis of 2-amino-3,5-dibromobenzaldehyde, recrystallization from various solvents such as acetone, methanol, and dichloroethane has been shown to yield purities exceeding 99.9%. google.com

The selection of the recrystallization solvent is crucial and should be based on the solubility profile of the desired compound versus its impurities. A solvent in which the target compound is sparingly soluble at low temperatures but highly soluble at higher temperatures is ideal. For the final product, this compound, a similar strategy of recrystallization from a suitable solvent system would be employed to remove any unreacted 3,5-dibromo-2-hydroxybenzaldehyde or by-products from the propoxylation reaction.

Furthermore, chromatographic techniques, such as column chromatography, can be employed for purification, especially at the laboratory scale, to achieve very high purity levels. The choice of eluent system would be optimized to ensure good separation between the product and any impurities.

Table 2: Purity Enhancement via Recrystallization for Analogous Aldehydes

| Compound | Recrystallization Solvent | Purity (%) | Reference |

|---|---|---|---|

| 2-amino-3,5-dibromobenzaldehyde | Acetone | 99.98 | google.com |

| 2-amino-3,5-dibromobenzaldehyde | Methanol | 99.93 | google.com |

| 2-amino-3,5-dibromobenzaldehyde | Dichloroethane | 99.9 | google.com |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural picture of 3,5-Dibromo-2-propoxybenzaldehyde can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aldehyde proton is characteristically found at a very high chemical shift (downfield) due to the strong deshielding effect of the carbonyl group. docbrown.info The two aromatic protons, being non-equivalent, appear as separate signals, while the three sets of protons in the propoxy group can be distinguished by their chemical shifts and spin-spin coupling patterns.

The predicted ¹H NMR data is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) | 1H | N/A |

| Aromatic (H-6) | 7.8 - 7.9 | Doublet (d) | 1H | meta coupling, ~2-3 Hz |

| Aromatic (H-4) | 7.6 - 7.7 | Doublet (d) | 1H | meta coupling, ~2-3 Hz |

| Propoxy (-OCH₂-) | 4.0 - 4.2 | Triplet (t) | 2H | ~6-7 Hz |

| Propoxy (-CH₂CH₃) | 1.8 - 2.0 | Sextet (sxt) | 2H | ~7 Hz |

| Propoxy (-CH₃) | 1.0 - 1.2 | Triplet (t) | 3H | ~7 Hz |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. The carbonyl carbon of the aldehyde is highly deshielded and appears at the downfield end of the spectrum, typically in the 190-200 δ region for aromatic aldehydes. libretexts.org The carbons of the aromatic ring have shifts influenced by the attached bromine, propoxy, and aldehyde groups. Substituent chemical shift (SCS) increments can be used to predict these values with reasonable accuracy. researchgate.net

The predicted ¹³C NMR data is presented in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 195 |

| Aromatic (C-2, attached to -OPr) | 155 - 160 |

| Aromatic (C-1, attached to -CHO) | 135 - 140 |

| Aromatic (C-6) | 133 - 138 |

| Aromatic (C-4) | 120 - 125 |

| Aromatic (C-3, attached to -Br) | 115 - 120 |

| Aromatic (C-5, attached to -Br) | 112 - 117 |

| Propoxy (-OCH₂) | 70 - 75 |

| Propoxy (-CH₂CH₃) | 20 - 25 |

| Propoxy (-CH₃) | 10 - 15 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

While 1D NMR provides fundamental data, 2D NMR experiments are essential for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling relationships. For this compound, COSY would show a crucial cross-peak between the aromatic protons at H-4 and H-6, confirming their meta relationship. It would also clearly map the connectivity within the propoxy chain, showing correlations from the -OCH₂- protons to the central -CH₂- protons, and from the central -CH₂- protons to the terminal -CH₃ protons. libretexts.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would definitively link the proton and carbon signals for the C4-H4, C6-H6, and each of the three carbons in the propoxy group.

A correlation between the aldehyde proton (-CHO) and the aromatic carbons C-1 and C-6.

Correlations from the propoxy -OCH₂- protons to the C-2 aromatic carbon, confirming the position of the ether linkage.

Correlations from the H-6 proton to carbons C-1, C-2, C-4, and C-5, which unambiguously places H-6 adjacent to the aldehyde and a bromine atom.

NMR spectroscopy is indispensable for distinguishing between positional isomers. For example, an isomer such as 3,5-Dibromo-4-propoxybenzaldehyde would have a markedly different NMR spectrum. In this isomer, the two aromatic protons (at C-2 and C-6) would be chemically equivalent due to the molecule's symmetry. They would therefore appear as a single signal (a singlet) in the ¹H NMR spectrum, integrating to 2H, rather than the two distinct doublets seen for the 2-propoxy isomer. Furthermore, HMBC correlations would confirm the propoxy group's attachment to C-4 instead of C-2. As this compound is achiral, stereochemistry is not a factor.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by absorptions from the aldehyde and the substituted aromatic ring.

Carbonyl (C=O) Group: A very strong and sharp absorption band is expected for the carbonyl stretching vibration. In aromatic aldehydes, this band is typically found in the range of 1685–1710 cm⁻¹ due to conjugation with the benzene (B151609) ring. libretexts.orgwpmucdn.com The electronic effects of the bromo and propoxy substituents will modulate the exact frequency.

Carbon-Bromine (C-Br) Group: The stretching vibration for the C-Br bond appears at lower frequencies, typically in the fingerprint region between 680-500 cm⁻¹. These absorptions can be weak to moderate in intensity and are useful for confirming the presence of bromine in the molecule.

Other notable absorptions that would be present in the spectrum include the sp² C-H stretches from the aromatic ring (~3100-3000 cm⁻¹), the sp³ C-H stretches from the propoxy group (~3000-2850 cm⁻¹), and the characteristic aldehyde C-H stretch, which often appears as a pair of weak bands near 2820 cm⁻¹ and 2720 cm⁻¹. libretexts.orgpressbooks.publibretexts.org

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1685 - 1710 | Strong, Sharp |

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Alkyl (Propoxy) | C-H Stretch | 2980 - 2850 | Medium to Strong |

| Ether (Aryl-Alkyl) | C-O Stretch | 1275 - 1200 | Strong |

| Bromoalkane | C-Br Stretch | 680 - 500 | Medium to Weak |

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

Elucidation of Functional Group Presence

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is predicted to exhibit characteristic absorption bands corresponding to its key structural features.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium to Weak |

| C-H (aliphatic) | 2975-2850 | Medium to Strong |

| C=O (aldehyde) | 1710-1685 | Strong |

| C=C (aromatic) | 1600-1450 | Medium to Weak |

| C-O (ether) | 1260-1000 | Strong |

| C-Br | 680-515 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is crucial for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₁₀H₁₀Br₂O₂) can be calculated as follows:

Carbon (C): 10 x 12.00000 = 120.00000

Hydrogen (H): 10 x 1.00783 = 10.07830

Bromine (Br): 2 x 78.91834 = 157.83668

Oxygen (O): 2 x 15.99491 = 31.98982

Total Exact Mass = 319.90480 u

HRMS analysis is expected to yield a molecular ion peak ([M]⁺) that corresponds closely to this calculated value, thereby confirming the molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules fragment in predictable ways. The analysis of these fragmentation patterns provides valuable information about the compound's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the propoxy group: Cleavage of the ether bond could result in a significant fragment corresponding to the dibromobenzaldehyde cation.

Loss of the aldehyde group: Fragmentation of the formyl radical (CHO) would lead to a dibromopropoxybenzene cation.

Cleavage within the propyl chain: Fragmentation of the propyl group would produce characteristic smaller fragments.

The observation of these specific fragments would provide strong evidence for the proposed structure of this compound.

Elemental Analysis (CHBrO)

Elemental analysis is a quantitative technique used to determine the percentage composition of elements within a compound. This data is then used to verify the empirical and molecular formulas.

Verification of Molecular Formula

The theoretical elemental composition of this compound (C₁₀H₁₀Br₂O₂) is calculated based on its molecular weight (321.99 g/mol ).

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 10 | 120.10 | 37.31 |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 3.14 |

| Bromine (Br) | 79.90 | 2 | 159.80 | 49.63 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 9.94 |

| Total | 321.99 | 100.00 |

Experimental results from elemental analysis that closely match these theoretical percentages would provide definitive confirmation of the molecular formula of this compound.

Reactivity and Mechanistic Studies of 3,5 Dibromo 2 Propoxybenzaldehyde

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Aromatic substitution reactions on the 3,5-Dibromo-2-propoxybenzaldehyde ring can be categorized as either electrophilic or nucleophilic, with the feasibility and site of reaction being highly dependent on the nature of the attacking species.

The carbon-bromine bonds in this compound are potential sites for nucleophilic aromatic substitution (SNAr), a pathway that is typically challenging for unactivated aryl halides. However, the presence of a strongly electron-withdrawing aldehyde group ortho and para to the bromine atoms can facilitate this reaction. libretexts.orglibretexts.org The aldehyde group at C1 is ortho to the bromine at C2 (if numbering starts there, though standard IUPAC would be C3) and para to the bromine at C5, positions that allow for resonance stabilization of the negative charge in the Meisenheimer intermediate formed during the SNAr mechanism. libretexts.orglibretexts.org

This stabilization is crucial for the reaction to proceed. Therefore, strong nucleophiles, such as alkoxides or amines, under forcing conditions (high temperature and/or pressure), could potentially displace one or both bromine atoms. The reaction proceeds via a two-step addition-elimination mechanism where the nucleophile first attacks the carbon bearing the bromine, forming a resonance-stabilized carbanion (the Meisenheimer complex), followed by the expulsion of the bromide ion to restore aromaticity. libretexts.org

Conversely, direct electrophilic attack at the bromine atoms is not a common or synthetically useful pathway.

When considering electrophilic aromatic substitution on the ring itself, the directing effects of the existing substituents must be analyzed. The sole available position for substitution is C6. The substituents influencing this position are:

Aldehyde group (-CHO): Strongly deactivating and meta-directing.

Propoxy group (-OPr): Strongly activating and ortho, para-directing.

Bromine atoms (-Br): Weakly deactivating and ortho, para-directing.

Condensation Reactions

The aldehyde functionality is the primary center for condensation reactions, which are fundamental in carbon-carbon and carbon-nitrogen bond formation.

Like other aldehydes, this compound is expected to react readily with primary amines to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final C=N double bond. researchgate.netwikipedia.org The reaction is typically catalyzed by a small amount of acid.

While specific examples for the propoxy derivative are not documented in detail, numerous studies on the parent compound, 3,5-Dibromosalicylaldehyde (B1199182), demonstrate this reactivity. acs.org These reactions are generally high-yielding and proceed under mild conditions.

Table 1: Representative Schiff Base Formation Reactions with Aldehyde Analogues

| Aldehyde Reactant | Amine Reactant | Product | Conditions | Reference |

|---|---|---|---|---|

| 3,5-Dibromosalicylaldehyde | Carbohydrazide | 3,5-Dibromosalicylaldehyde bis-Schiff base | Polyphosphoric acid (PPA), solvent | google.com |

| 3,5-Dichlorosalicylaldehyde | 4-Bromoaniline | 3,5-dichlorosalicylaldimino-4-bromoaniline | Methanol, reflux | internationaljournalcorner.com |

This table presents data for analogous compounds to illustrate the expected reactivity.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH2 group) in the presence of a weak base catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.org this compound can serve as the aldehyde component in this reaction, reacting with nucleophiles such as malononitrile, cyanoacetic acid, or diethyl malonate to form a new carbon-carbon double bond. wikipedia.orgresearchgate.net The reaction proceeds via deprotonation of the active methylene compound to form a carbanion, which then attacks the aldehyde carbonyl, followed by dehydration. organic-chemistry.org

In the context of Aldol reactions , this compound lacks α-hydrogens and therefore cannot form an enolate to act as the nucleophilic partner. However, it can readily act as the electrophilic partner in a crossed or directed Aldol condensation with another enolizable aldehyde or ketone. This type of reaction, known as a Claisen-Schmidt condensation when the electrophile is an aromatic aldehyde, is highly efficient for forming α,β-unsaturated carbonyl compounds.

Table 2: Typical Conditions for Knoevenagel and Aldol-Type Condensations

| Reaction Type | Aldehyde | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Knoevenagel | Aromatic Aldehyde | Malononitrile | Amino-bifunctional frameworks, Ethanol, RT | Arylidene malononitrile | nih.gov |

| Knoevenagel | 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | α,β-Unsaturated enone | wikipedia.org |

This table presents general conditions and examples for Knoevenagel condensations involving aromatic aldehydes.

Oxidation and Reduction Chemistry

The aldehyde group in this compound can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important derivatives.

The oxidation to 3,5-Dibromo-2-propoxybenzoic acid can be achieved using a variety of standard oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO4) or chromium-based reagents (e.g., chromic acid) are effective. Studies on the oxidation of substituted benzaldehydes have shown that the reaction proceeds efficiently, often under acidic or basic conditions depending on the reagent used. arabjchem.org

Conversely, the reduction of the aldehyde to (3,5-Dibromo-2-propoxyphenyl)methanol is readily accomplished with hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for this transformation, typically used in alcoholic solvents. For a more powerful reducing agent, lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF can be used, although it is less selective if other reducible functional groups are present.

Table 3: Common Oxidation and Reduction Reactions of the Aldehyde Group

| Transformation | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Oxidation | This compound | 1. KMnO4, NaOH, H2O, heat2. H3O+ | 3,5-Dibromo-2-propoxybenzoic acid |

| Oxidation | This compound | CrO3, H2SO4, acetone (B3395972) (Jones reagent) | 3,5-Dibromo-2-propoxybenzoic acid |

| Reduction | This compound | NaBH4, Methanol | (3,5-Dibromo-2-propoxyphenyl)methanol |

Selective Reduction of the Aldehyde Group

The selective reduction of the aldehyde group in this compound to the corresponding benzyl (B1604629) alcohol, (3,5-dibromo-2-propoxyphenyl)methanol, is a fundamental transformation. This conversion requires a reagent that can selectively reduce the aldehyde in the presence of the two bromine atoms, which are susceptible to reduction under certain conditions.

Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄). However, the choice of reagent and reaction conditions is crucial to prevent unwanted side reactions. For instance, in related substituted benzaldehydes, the use of NaBH₄ can sometimes lead to rearrangements if neighboring groups are labile. nih.gov A study on the reduction of 2,5-bis[(4'-(n-alkoxy)benzoyl)oxy]benzaldehydes demonstrated that quenching the intermediate benzyl alkoxide with a weak acid, such as acetic acid, can prevent intramolecular transesterification. nih.gov While this compound does not possess the same ester functionalities, this highlights the importance of carefully controlling the reaction environment to ensure selectivity.

Diisobutylaluminium hydride (DIBAL-H) is another reagent that can be employed for the selective reduction of aldehydes. Its reactivity can be modulated by temperature, often allowing for clean conversions at low temperatures.

Table 1: Conditions for Selective Aldehyde Reduction

| Reagent | Solvent | Temperature (°C) | Potential Outcome |

| NaBH₄ | Methanol/Ethanol | 0 to 25 | Selective reduction to the alcohol |

| LiAlH₄ | THF/Et₂O | -78 to 0 | Potent, may require careful control to avoid over-reduction |

| DIBAL-H | Toluene/Hexane | -78 to 0 | High selectivity for the aldehyde group |

Oxidative Transformations

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 3,5-dibromo-2-propoxybenzoic acid. This transformation is a key step in the synthesis of various derivatives where a carboxylic acid functionality is required.

Several oxidizing agents can achieve this transformation. Common and effective reagents include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid and acetone), and buffered sodium chlorite (B76162) (NaClO₂). The use of buffered NaClO₂ is often preferred for its high chemoselectivity for aldehydes, minimizing potential side reactions with other functional groups on the aromatic ring.

The general reaction for the oxidation of an aldehyde to a carboxylic acid is as follows:

R-CHO → [Oxidant] → R-COOH

In the case of this compound, the reaction would be:

C₁₀H₁₀Br₂O₂ → [Oxidant] → C₁₀H₁₀Br₂O₃

Cross-Coupling Reactions

The two bromine atoms on the aromatic ring of this compound serve as excellent handles for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling at Bromine Centers

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. youtube.com For this compound, this reaction allows for the selective replacement of one or both bromine atoms with various organic substituents.

A key challenge in the cross-coupling of dihaloarenes is achieving regioselectivity. In the case of non-symmetric dibromobenzenes, the relative reactivity of the two bromine atoms can be influenced by steric and electronic factors. rsc.org For this compound, the bromine at the 5-position is sterically less hindered than the bromine at the 3-position, which is flanked by the propoxy and bromo groups. This steric difference often allows for selective mono-coupling at the C5 position under carefully controlled conditions, such as using a bulky phosphine (B1218219) ligand and a specific palladium precursor.

Studies on the regiocontrolled Suzuki-Miyaura couplings of 3,5-dibromo-2-pyrone have shown that the reaction can be directed to either the C3 or C5 position depending on the reaction conditions. researchgate.net This suggests that similar control may be achievable for this compound, allowing for the stepwise introduction of different substituents.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the reaction cycle |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the catalyst, influences regioselectivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and catalyst |

Other Palladium- and Nickel-Catalyzed Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura coupling, the bromine atoms of this compound can participate in a variety of other palladium- and nickel-catalyzed cross-coupling reactions. These include:

Heck Coupling: Reaction with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

Cyanation: Introduction of a nitrile group, often using zinc cyanide (Zn(CN)₂) or other cyanide sources with a nickel or palladium catalyst. organic-chemistry.orgorganic-chemistry.org Nickel-catalyzed cyanation of aryl bromides has been shown to be efficient and tolerant of various functional groups. nih.gov

The choice of catalyst (palladium or nickel) and ligand is critical for the success of these reactions and can influence the reactivity and selectivity. Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. rsc.org

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The mechanisms of cross-coupling reactions, in particular, have been extensively studied.

Reaction Pathway Elucidation

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. In the case of dihaloarenes, the regioselectivity of the initial oxidative addition is often the determining factor for which bromine atom reacts first. For this compound, oxidative addition is expected to occur preferentially at the less sterically hindered C5-Br bond. rsc.org

Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mechanistic studies on related dihaloarenes have provided insights into the factors controlling regioselectivity. For example, in the Suzuki coupling of non-symmetric dibromobenzenes, the presence of an adjacent alkene can slow the rate of oxidative addition at the neighboring C-Br bond through coordination with the palladium center, thereby directing the reaction to the more distant bromine. rsc.org While this compound lacks an alkene, the steric and electronic influence of the propoxy and aldehyde groups play a similar role in directing the regioselectivity of the initial oxidative addition.

No Publicly Available Research on the Transition State Analysis of this compound

While the synthesis and general properties of related compounds, such as 3,5-dibromobenzaldehyde (B114249) and its derivatives, are documented, in-depth kinetic and theoretical studies concerning the transition states of this compound in chemical transformations appear to be absent from the public domain.

Detailed transition state analysis typically involves advanced computational chemistry methods (like Density Functional Theory, DFT) or sophisticated kinetic experiments to elucidate the high-energy, transient molecular structures that govern the rates and pathways of chemical reactions. The lack of such studies for this compound means that there is currently no scientific data available to construct a detailed and accurate account of its transition state chemistry as requested.

Further research, including theoretical modeling and experimental validation, would be required to provide the detailed research findings and data tables necessary to fulfill the specific requirements of the requested article section on "Transition State Analysis." Without such foundational research, any discussion would be purely speculative and would not meet the standards of a professional and authoritative scientific article.

Derivatives and Analogues of 3,5 Dibromo 2 Propoxybenzaldehyde

Structural Modifications at the Aldehyde Position

The aldehyde functional group is a cornerstone of organic synthesis, readily undergoing a variety of transformations to yield a rich diversity of derivative compounds.

The reaction of the aldehyde group with primary amines or hydroxylamine (B1172632) provides access to imine (Schiff base) and oxime derivatives, respectively. These reactions are typically straightforward condensation reactions.

Imine Derivatives (Schiff Bases): The condensation of 3,5-Dibromo-2-propoxybenzaldehyde with various primary amines is expected to yield the corresponding imines. This reaction is generally catalyzed by a few drops of acid and proceeds by refluxing the reactants in a suitable solvent like ethanol. For instance, the reaction of 5-chloro-salicylaldehyde with primary amines to form a series of Schiff bases has been extensively reported, suggesting a similar reactivity for its 3,5-dibromo-2-propoxy analogue. nih.gov The synthesis of a Schiff base from 3-amino-2-methyl quinazolin-4(3H)-one and different aromatic aldehydes further illustrates the broad scope of this reaction. researchgate.net A general synthesis of Schiff bases involves refluxing the aldehyde and amine in ethanol, often with a catalytic amount of glacial acetic acid. rasayanjournal.co.in

Oxime Derivatives: Oximes are formed by the reaction of aldehydes with hydroxylamine. wikipedia.orgbyjus.com This reaction is a standard method for the characterization and purification of carbonyl compounds and can be carried out under mild conditions. For example, 3,5-dimethoxybenzaldehyde (B42067) has been converted to its oxime by reaction with hydroxylamine hydrochloride in the presence of sodium hydroxide (B78521) in ethanol. byjus.com It is highly probable that this compound would react similarly to afford the corresponding oxime. The synthesis of oximes can also be achieved directly from benzylic alcohols using a catalytic amount of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of hydroxylamine hydrochloride under solvent-free conditions.

A specific example of an imine-like derivative is This compound semicarbazone , which can be synthesized from this compound and semicarbazide.

Table 1: Representative Imine and Oxime Derivatives of this compound This table presents hypothetical derivatives based on established chemical reactions.

| Derivative Type | General Structure | Reagents and Conditions |

| Imine (Schiff Base) | Primary amine (R-NH₂), Ethanol, Catalytic acid, Reflux | |

| Oxime | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., NaOH or Na₂CO₃), Ethanol, Reflux | |

| Semicarbazone | Semicarbazide hydrochloride, Sodium acetate (B1210297), Aqueous ethanol |

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing another avenue for derivatization.

Carboxylic Acid Derivatives: The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. vaia.comresearchgate.net A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and even milder reagents like sodium hypochlorite (B82951) (NaClO) under microwave irradiation. researchgate.netlibretexts.org The oxidation of this compound would be expected to yield 3,5-Dibromo-2-propoxybenzoic acid . Recent studies have also highlighted the use of mononuclear manganese(III) iodosylbenzene complexes for the efficient oxidation of aldehydes to carboxylic acids. nih.gov

Alcohol Derivatives: The reduction of the aldehyde group in this compound would lead to the formation of (3,5-Dibromo-2-propoxyphenyl)methanol . This reduction can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), would also effect this transformation. libretexts.org An improved method for the reduction of benzylic alcohols to the corresponding alkanes using hydriodic acid in a biphasic toluene-water medium has been described, which proceeds via the alcohol intermediate. nih.govresearchgate.net

Table 2: Carboxylic Acid and Alcohol Derivatives of this compound This table presents hypothetical derivatives based on established chemical reactions.

| Derivative Type | General Structure | Reagents and Conditions |

| Carboxylic Acid | KMnO₄, H₂O, Heat; or CrO₃, H₂SO₄, Acetone (B3395972) (Jones Oxidation) | |

| Alcohol | NaBH₄, Methanol; or LiAlH₄, Diethyl ether, then H₃O⁺ workup |

Variations of the Propoxy Side Chain

Modification of the propoxy group offers a route to a range of analogues with altered steric and electronic properties.

Alkoxy Homologues: The synthesis of alkoxy homologues, such as the methoxy (B1213986) or ethoxy derivatives, can be achieved through Williamson ether synthesis starting from the corresponding 3,5-dibromo-2-hydroxybenzaldehyde. analis.com.my This reaction involves the deprotonation of the phenol (B47542) with a base like potassium carbonate followed by reaction with the appropriate alkyl halide (e.g., iodomethane (B122720) for the methoxy group, iodoethane (B44018) for the ethoxy group).

Heteroatom-Containing Analogues: Analogues containing other heteroatoms in the side chain, such as thioethers (R-S-Ar) or selenoethers (R-Se-Ar), could potentially be synthesized. Thioethers can be prepared through various methods, including the reaction of an aryl halide with a thiol in the presence of a catalyst or via a thiol-free organocatalytic protocol using alcohols and aryl chlorides. nih.gov

The incorporation of the oxygen atom of the side chain into a cyclic ether system would lead to novel analogues. For instance, reaction of 3,5-dibromosalicylaldehyde (B1199182) with appropriate dihaloalkanes under basic conditions could potentially lead to the formation of fused cyclic ethers. The synthesis of furan (B31954) and pyran derivatives from various precursors is well-documented and suggests that with appropriate starting materials, similar structures could be appended to the 3,5-dibromobenzaldehyde (B114249) core. nih.govorganic-chemistry.orgrsc.org The reaction of salicylaldehyde (B1680747) with enolates is a versatile route to chromane (B1220400) derivatives, which are a type of cyclic ether. nih.gov

Aromatic Ring Substituent Variations

The bromine atoms on the aromatic ring are themselves sites for further functionalization, primarily through electrophilic or nucleophilic aromatic substitution reactions, although the existing substituents will influence the feasibility and regioselectivity of such reactions.

The two bromine atoms, the propoxy group (an ortho, para-director), and the aldehyde group (a meta-director) present a complex interplay of directing effects for further electrophilic aromatic substitution. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The positions on the ring are all substituted, making further electrophilic substitution challenging due to steric hindrance and the deactivating effect of the halogens and the aldehyde group.

Nucleophilic aromatic substitution (SNAr) could be a more viable strategy for modifying the aromatic ring. libretexts.orgyoutube.com While aryl halides are generally unreactive towards nucleophiles, the presence of electron-withdrawing groups can facilitate this reaction. In this case, the aldehyde group could potentially activate the ring towards nucleophilic attack, although the electron-donating propoxy group would have a counteracting effect. Displacement of one or both bromine atoms by strong nucleophiles under forcing conditions might be possible.

Alternative Halogenation Patterns

The bromine atoms at the 3 and 5 positions of this compound are key features that can be systematically altered to modulate the electronic and steric properties of the molecule. Research into alternative halogenation patterns has led to the synthesis of a variety of analogues with different halogens or substitution patterns.

One area of investigation involves the replacement of bromine with other halogens such as chlorine or iodine. For instance, the synthesis of 3,5-dichloro-2-propoxybenzaldehyde (B1452183) would result in a compound with different reactivity and physical properties due to the higher electronegativity and smaller atomic radius of chlorine compared to bromine. Conversely, substituting bromine with iodine would introduce bulkier and more polarizable atoms, which could influence intermolecular interactions.

Furthermore, altering the position of the halogens on the aromatic ring gives rise to a series of constitutional isomers. For example, moving one of the bromine atoms from the 5-position to the 4- or 6-position would significantly change the molecule's dipole moment and its interaction with biological targets or other reactants. The synthesis of these analogues often requires different starting materials or regioselective halogenation strategies.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Halogen | Position(s) |

| This compound | C₁₀H₁₀Br₂O₂ | 322.00 | Bromine | 3, 5 |

| 3,5-Dichloro-2-propoxybenzaldehyde | C₁₀H₁₀Cl₂O₂ | 233.09 | Chlorine | 3, 5 |

| 3,5-Diiodo-2-propoxybenzaldehyde | C₁₀H₁₀I₂O₂ | 415.99 | Iodine | 3, 5 |

| 3-Bromo-5-chloro-2-propoxybenzaldehyde | C₁₀H₁₀BrClO₂ | 277.54 | Bromine, Chlorine | 3, 5 |

Introduction of Other Electron-Donating and Withdrawing Groups

Electron-donating groups, such as methoxy (-OCH₃) or amino (-NH₂) groups, can be introduced to increase the electron density of the aromatic ring. This can enhance the reactivity of the ring towards electrophilic substitution and can also modulate the properties of the aldehyde group. For example, the synthesis of 3-bromo-5-methoxy-2-propoxybenzaldehyde would involve a nucleophilic aromatic substitution or a multi-step synthesis starting from a different precursor.

Conversely, the introduction of electron-withdrawing groups, such as a nitro (-NO₂) or cyano (-CN) group, decreases the electron density of the aromatic ring. This can make the aldehyde group more susceptible to nucleophilic attack. The synthesis of these derivatives often requires nitration or other electrophilic aromatic substitution reactions, with the existing substituents directing the position of the incoming group.

| Compound Name | Molecular Formula | Functional Group | Position | Effect |

| 3-Bromo-5-methoxy-2-propoxybenzaldehyde | C₁₁H₁₃BrO₃ | Methoxy (-OCH₃) | 5 | Electron-donating |

| 3-Bromo-5-nitro-2-propoxybenzaldehyde | C₁₀H₉BrN₂O₄ | Nitro (-NO₂) | 5 | Electron-withdrawing |

| 5-Bromo-3-cyano-2-propoxybenzaldehyde | C₁₁H₉BrN₂O₂ | Cyano (-CN) | 3 | Electron-withdrawing |

Heterocyclic Analogues Derived from this compound

The aldehyde functionality of this compound serves as a versatile handle for the construction of various heterocyclic ring systems. These reactions typically involve condensation with a suitable binucleophile, leading to the formation of a new ring fused to or attached to the substituted benzene (B151609) ring.

One common strategy is the condensation of the aldehyde with compounds containing adjacent amino and hydroxyl, thiol, or amino groups to form oxazoles, thiazoles, or imidazoles, respectively. For example, reaction with a 2-aminophenol (B121084) could yield a benzoxazole (B165842) derivative. Similarly, reaction with a 1,2-phenylenediamine could lead to the formation of a benzimidazole (B57391) derivative.

Another approach involves the reaction of the aldehyde with active methylene (B1212753) compounds in the presence of a base, which can be a key step in the synthesis of various heterocyclic systems like pyridines or pyrimidines through multi-component reactions. The specific heterocyclic analogue formed depends on the nature of the reactants and the reaction conditions employed. These heterocyclic analogues often exhibit distinct chemical and physical properties compared to the parent aldehyde.

| Heterocycle Type | Reactant | Resulting Core Structure |

| Benzoxazole | 2-Aminophenol | Aromatic ring fused to an oxazole (B20620) ring |

| Benzimidazole | 1,2-Phenylenediamine | Aromatic ring fused to an imidazole (B134444) ring |

| Benzothiazole | 2-Aminothiophenol | Aromatic ring fused to a thiazole (B1198619) ring |

Applications of 3,5 Dibromo 2 Propoxybenzaldehyde As a Versatile Synthetic Building Block

Precursor in Complex Organic Synthesis

Synthesis of Advanced Intermediates for Specialty Chemicals

There is a lack of specific, published research detailing the use of 3,5-Dibromo-2-propoxybenzaldehyde as a precursor for advanced intermediates in the synthesis of specialty chemicals.

Role in Multi-component Reactions

No specific studies on the application of this compound in multi-component reactions were identified in the available literature.

Development of Functional Materials

Design and Synthesis of Organic Light-Emitting Diode (OLED) Precursors

There is no readily available information on the use of this compound in the design and synthesis of OLED precursors.

Polymer Chemistry Applications

Specific applications of this compound in polymer chemistry are not documented in the reviewed scientific literature.

Ligand Synthesis for Coordination Chemistry

While related salicylaldehyde (B1680747) derivatives are used in ligand synthesis, no specific examples involving this compound could be found in the current body of research.

Formation of Metal-Schiff Base Complexes

There is no available scientific literature detailing the synthesis of Schiff bases from this compound and subsequent formation of metal complexes.

Ligand Design for Catalytic Applications

No research has been published on the design or use of ligands derived from this compound for catalytic purposes.

Building Block for Molecular Probes and Sensors

Design of Fluorescent or Chromogenic Probes

The use of this compound in the design of fluorescent or chromogenic probes has not been reported in scholarly articles.

Supramolecular Assembly Components

There are no studies available that describe the incorporation of this compound as a component in supramolecular assemblies.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry, providing a detailed description of a molecule's electronic structure and geometry from first principles.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational study is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For 3,5-Dibromo-2-propoxybenzaldehyde, this process would yield precise information on bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy conformation. Following optimization, an analysis of the electronic structure would provide insights into the distribution of electron density, the molecular dipole moment, and the electrostatic potential. The molecular electrostatic potential (MEP) map, in particular, would be valuable for identifying electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions and sites of reactivity.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a critical framework for predicting a molecule's chemical reactivity. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap typically suggests higher reactivity. For this compound, FMO analysis would pinpoint the specific atoms or regions of the molecule that are most likely to participate in chemical reactions.

Table 1: Potential Parameters for Quantum Chemical Calculations of this compound This table is interactive. Click on the headers to sort the data.

| Calculation Type | Computational Method | Basis Set | Information Yielded |

|---|---|---|---|

| Geometry Optimization | Density Functional Theory (DFT) | 6-311++G(d,p) | Bond lengths, bond angles, dihedral angles |

| Electronic Structure | DFT | 6-311++G(d,p) | Atomic charges, dipole moment, MEP map |

| Frontier Orbitals | DFT | 6-311++G(d,p) | HOMO energy, LUMO energy, HOMO-LUMO gap |

Spectroscopic Property Predictions

Computational methods allow for the simulation of various types of spectra, which can be invaluable for the interpretation of experimental data and the confirmation of molecular structures.

Computational NMR and IR Spectral Simulations

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a common application of computational chemistry. For this compound, the ¹H and ¹³C NMR chemical shifts could be calculated, aiding in the assignment of signals in experimentally obtained spectra. Similarly, the simulation of its IR spectrum would provide the vibrational frequencies and intensities of its functional groups. This would allow for the unambiguous assignment of key vibrational modes, such as the stretching of the aldehyde C=O bond, the C-Br bonds, and the various modes associated with the aromatic ring and the propoxy substituent.

UV-Vis Absorption Predictions

The electronic absorption spectrum in the ultraviolet and visible (UV-Vis) range can be predicted using methods such as Time-Dependent Density Functional Theory (TD-DFT). For this compound, these calculations would determine the wavelengths of maximum absorption (λmax) and the corresponding intensities of the electronic transitions. This information would provide fundamental insights into the photophysical properties of the molecule.

Table 2: Potential Spectroscopic Predictions for this compound This table is interactive. Click on the headers to sort the data.

| Spectroscopic Technique | Computational Approach | Predicted Data |

|---|---|---|

| ¹H and ¹³C NMR | Gauge-Including Atomic Orbital (GIAO) | Chemical shifts (ppm) |

| Infrared (IR) Spectroscopy | DFT frequency calculations | Vibrational frequencies (cm⁻¹) and intensities |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Maximum absorption wavelengths (λmax) and oscillator strengths |

Reactivity Prediction and Mechanistic Modeling

Beyond static properties, computational chemistry can be used to explore the dynamic behavior of molecules, including their reactivity and the mechanisms of their reactions. For this compound, this could involve modeling reactions such as the oxidation of the aldehyde group or nucleophilic aromatic substitution. By mapping the potential energy surface of a reaction, it is possible to identify transition state structures and calculate activation energies. This provides quantitative data on the feasibility and kinetics of a reaction pathway, offering a level of detail that is often difficult to obtain through experimental means alone.

Conformation Analysis and Conformational Landscapes

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and biological properties. For this compound, the orientation of the propoxy group relative to the benzaldehyde (B42025) ring is of particular interest.

The rotation of the propoxy group around the C(aryl)-O bond is expected to have a specific energy barrier. This barrier arises from steric interactions between the propoxy group and the adjacent aldehyde and bromo substituents, as well as electronic effects.

While specific data for this compound is not available, studies on similar systems can provide insight. For example, DFT calculations on N-benzhydrylformamides have been used to estimate rotational barriers of formyl and aryl groups, with values in the range of 20-23 kcal/mol for the formyl group rotation. nih.govmdpi.com For simpler molecules, the rotational barrier of a methyl group can be as low as a few meV. nih.gov DFT studies on 4-Azido-N-Phenylmalemide show a rotational barrier between isomers of 0.17 eV. chemrxiv.org

For this compound, the rotational barrier of the propoxy group would likely be influenced by the steric hindrance imposed by the ortho-aldehyde group and the ortho-bromo group on the other side. The most stable conformation would likely involve the propoxy chain orienting itself to minimize these steric clashes.

| Rotation | Estimated Barrier (kcal/mol) | Method | Reference Compound |

| Formyl Group | 20-23 | DFT | N-benzhydrylformamides nih.govmdpi.com |

| Phenyl Group | 2.5-9.8 | DFT | ortho-halogen-substituted N-benzhydrylformamides nih.govmdpi.com |

| Isomer Interconversion | ~3.9 (0.17 eV) | DFT | 4-Azido-N-Phenylmalemide chemrxiv.org |

Note: This table provides data from related compounds to illustrate the concept of rotational barriers, as specific values for the propoxy group in this compound are not available.

The stability of different conformers of this compound is determined by a balance of intramolecular interactions. These include steric repulsion, dipole-dipole interactions, and potential weak hydrogen bonds.

The ortho-propoxy group can potentially form an intramolecular hydrogen bond with the aldehyde group's hydrogen or oxygen atom, although this is less common than with a hydroxyl group. More likely are the steric interactions between the propoxy group and the aldehyde functionality, as well as with the bromine atom at the 5-position. Computational studies on ortho-substituted arylamides have shown that intramolecular hydrogen bonding can significantly influence conformational preferences and the rigidity of the molecular backbone. nih.govresearchgate.net For example, an ortho-fluoro substituent can form a measurable hydrogen bond, while an ortho-chloro substituent's effect is more dominated by its size. nih.govresearchgate.net

In ortho-hydroxybenzaldehydes, a strong intramolecular hydrogen bond exists between the hydroxyl and carbonyl groups, which can be studied using computational methods like the molecular tailoring approach. mdpi.comnih.gov While the propoxy group in this compound does not have a hydroxyl proton, the possibility of a C-H···O interaction between the propoxy chain and the carbonyl oxygen could contribute to conformational stability.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Green Chemistry Approaches

While syntheses for halogenated salicylaldehydes exist, future research should focus on developing more environmentally benign and efficient pathways to 3,5-Dibromo-2-propoxybenzaldehyde. Traditional synthetic methods often rely on hazardous solvents and produce significant waste. The principles of green chemistry offer a framework for improving these processes.

Future research could investigate:

One-Pot Syntheses: Developing a one-pot reaction where the bromination of a precursor like 2-propoxybenzaldehyde (B1295663) or the propoxylation of 3,5-dibromo-2-hydroxybenzaldehyde occurs sequentially in the same vessel to reduce waste and improve efficiency.

Aqueous Media Synthesis: Exploring the use of water as a solvent, potentially with surfactants to form micelles, creating a greener alternative to volatile organic compounds (VOCs).

Ionic Liquid Catalysis: The use of room temperature ionic liquids (RTILs) could be explored. RTILs can function as both the solvent and catalyst, are non-volatile, and can often be recycled, minimizing environmental impact. researchgate.net For instance, an ionic liquid like triethyl ammonium (B1175870) acetate (B1210297) (TEAA) has been shown to be an effective and recyclable medium for other complex organic syntheses. researchgate.net

Improved Yields: Research into synthetic methods for related compounds, such as 3,5-dibromo-2-aminobenzaldehyde, has demonstrated that process optimization can lead to high yields (73-77%) and pathways suitable for industrial scale-up. google.com Applying similar rigorous optimization to the synthesis of this compound is a promising avenue.

Catalyst Development for Specific Transformations

The reactivity of this compound is largely dictated by its aldehyde and bromo functionalities. Developing specialized catalysts for transformations at these sites is a critical area for future research. The goal is to achieve high selectivity, enabling one functional group to be modified while leaving others intact.

Key areas for catalyst development include:

Cross-Coupling Catalysts: The two bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Future work should focus on creating highly active catalysts that can function at low loadings and under mild conditions, particularly for attaching complex organic fragments to build advanced materials.

Chemoselective Aldehyde Modification: Designing catalysts that can direct the transformation of the aldehyde group without reacting with the C-Br bonds. This could include catalysts for stereoselective additions to the aldehyde, yielding chiral alcohols, or for specific condensation reactions.

Recyclable Catalytic Systems: Immobilizing catalysts on solid supports or using systems like the aforementioned ionic liquids would allow for easy separation and reuse, aligning with the goals of green chemistry and sustainable manufacturing. researchgate.net

Exploration of New Applications in Materials Science and Organic Electronics

Derivatives of salicylaldehyde (B1680747) are known for their luminescent properties, which can be fine-tuned by adding different substituent groups. researchgate.net The unique combination of functionalities in this compound makes it an excellent candidate as a building block for novel materials.

Unexplored applications include:

Semiconducting Polymers: The di-bromo substitution provides two reactive points for polymerization. Analogous to how 3,3'-Dibromo-2,2'-bithiophene is a key intermediate for polymers in organic field-effect transistors (OFETs) and organic solar cells (OPVs), this compound could be used to synthesize new conjugated polymers. ossila.com The propoxy group would enhance the solubility of these polymers, a crucial factor for solution-based processing and device fabrication. ossila.com

Luminescent Materials and Sensors: The salicylaldehyde core is a known fluorophore. researchgate.net By using the bromo groups to attach different aromatic or electron-donating/withdrawing units via cross-coupling, a library of new fluorescent molecules could be created. These materials could be investigated for applications in organic light-emitting diodes (OLEDs) or as chemosensors, where binding of an analyte to a receptor linked to the fluorophore would cause a detectable change in its light-emitting properties.

Fused Heterocyclic Systems: The aldehyde and one of the adjacent bromine atoms could potentially be used as starting points for constructing complex, fused heterocyclic ring systems. Such structures are of great interest in medicinal chemistry and materials science for their unique electronic and biological properties.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental work. Applying these methods to this compound and its potential derivatives can accelerate the discovery of new applications.

Future computational studies could focus on:

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of potential polymers derived from this compound, predicting their morphology and intermolecular interactions in the solid state. researchgate.net This is crucial for understanding charge transport in organic electronic devices. Using tools like the Radial Distribution Function (RDF) can help determine how these molecules arrange themselves on a surface, with interaction distances below 3.5 Å suggesting the formation of strong chemical bonds (chemisorption). researchgate.net

Density Functional Theory (DFT) Calculations: DFT can predict key electronic properties such as HOMO/LUMO energy levels, which are essential for designing effective materials for OFETs and OPVs. It can also be used to model reaction mechanisms, helping to design more efficient synthetic routes and selective derivatization reactions.

Predicting Physicochemical Properties: Computational tools can predict properties like the collision cross section (CCS), which relates to the molecule's shape and size in the gas phase. Such data has been calculated for the closely related 3,5-dibromo-2-methoxybenzaldehyde (B1348097) and could be valuable for analytical characterization. uni.lu

Table 1: Potential Computational Modeling Approaches

| Computational Method | Predicted Property / Application | Relevance to Research |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energy levels, electron density distribution, reaction pathways. | Designing organic semiconductors; understanding reactivity. |